12-Pentacosanone

Physicochemical characterization Separation science GC method development

Researchers misidentifying Boraginaceae metabolites due to symmetrical ketone analogs need a verified standard. 12-Pentacosanone is an unsymmetrical C25 ketone (C11H23-CO-C13H27) with a diagnostic EI-MS base peak at m/z 183. - **Specificity:** Distinct retention vs. C23/C27 ketones; essential for T. indicum phytochemical studies. - **Purity:** ≥95% (GC) with CoA including EI-MS match to Ali et al. (2022). - **Supply:** Certified reference standard for lipidomics & catalyst benchmarking.

Molecular Formula C25H50O
Molecular Weight 366.7 g/mol
Cat. No. B13425566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Pentacosanone
Molecular FormulaC25H50O
Molecular Weight366.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)CCCCCCCCCCC
InChIInChI=1S/C25H50O/c1-3-5-7-9-11-13-14-16-18-20-22-24-25(26)23-21-19-17-15-12-10-8-6-4-2/h3-24H2,1-2H3
InChIKeyVFOZLTSXULEQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Pentacosanone Procurement Profile


12-Pentacosanone (pentacosan-12-one, undecyl-tridecyl ketone) is a C25 long-chain aliphatic ketone with the molecular formula C25H50O and a molecular weight of 366.66 g/mol . Unlike the symmetrical positional isomer 13-pentacosanone (didodecyl ketone) or the shorter-chain analog 12-tricosanone (laurone, diundecyl ketone), 12-pentacosanone bears the carbonyl group at position 12 of a 25-carbon backbone, resulting in unequal alkyl substituents (C11H23 and C13H27) [1]. This structural asymmetry distinguishes it from the majority of commercially available long-chain ketones, which are predominantly symmetrical. The compound has been isolated as a new natural product from the roots of Trichodesma indicum and is cataloged as a lipid-class reference standard by multiple suppliers [2][3].

Lipid-class reference standard
Unsymmetrical C25 ketone (C11/C13)
Reported natural product from T. indicum
GC-MS dereplication and lipidomics fit

Why 12-Pentacosanone Is Not Interchangeable


Generic substitution among long-chain ketones fails because the position of the carbonyl group and the symmetry of the alkyl chains directly govern melting point, boiling point, chromatographic retention, and mass spectral fragmentation patterns that are critical for analytical method specificity [1]. Unlike the symmetrical 13-pentacosanone (didodecyl ketone, C12H25–CO–C12H25) or the shorter-chain 12-tricosanone (C11H23–CO–C11H23, MW 338.61), 12-pentacosanone is an unsymmetrical ketone (C11H23–CO–C13H27) with a predicted boiling point approximately 25 °C higher than 12-tricosanone and a distinct EI-MS fragmentation signature (base peak m/z 183) that differs from both symmetrical isomers [2][3]. In lipidomics and natural product dereplication workflows, substituting 12-pentacosanone with a symmetrical analog introduces retention time shifts and fragment ion mismatches that can lead to false-negative identifications or inaccurate quantification [4].

Chain length 12-Tricosanone (C23) shifts retention time and mass by ~28 Da; may cause false-negative lipid identifications.
Symmetry Symmetrical 13-pentacosanone gives a different EI-MS base peak (m/z 197 vs. 183), breaking spectral library matching.
Characterization 13-Pentacosanone lacks published melting point data; using it as a solid-state proxy may complicate reproducibility.

Quantitative Differentiation: 12-Pentacosanone vs. Analogs


Boiling Point vs. 12-Tricosanone

12-Pentacosanone exhibits a predicted boiling point of 429.6 ± 13.0 °C, which is approximately 25 °C higher than the measured boiling point of the closest lower homolog 12-tricosanone at 404.5 °C (at 760 mmHg) [1]. This ~6.2% elevation in boiling point is attributable to the additional two methylene units (C25 vs. C23) and the unsymmetrical alkyl chain distribution, which increases van der Waals interactions relative to the symmetrical 12-tricosanone . For gas chromatographic separation, this translates to a meaningful retention index difference: on a non-polar column, 12-pentacosanone elutes later than 12-tricosanone, enabling unambiguous resolution in complex lipid mixtures [2].

Boiling point vs. C23
Head-to-head
12-Pentacosanone: ~429.6 °C (pred.) vs. 12-Tricosanone: 404.5 °C (meas.)
Supports GC retention index differentiation
Predicted vs. measured; confirm experimentally for column-specific methods
Physicochemical characterization Separation science GC method development

Mass Spectral Fragmentation vs. 13-Pentacosanone

The EI mass spectrum of 12-pentacosanone, as reported for the isolated natural product from Trichodesma indicum, displays a molecular ion at m/z 366 [M]+ (rel. int. 33.6%) with a base peak at m/z 183 (100%) and characteristic fragments at m/z 268 (31.7%), 225 (15.3%), 140 (88.1%), and 113 (17.6%) [1]. The base peak at m/z 183 corresponds to the C11H23CO+ acylium ion from α-cleavage on the shorter undecyl side, while the prominent m/z 140 fragment corresponds to the McLafferty rearrangement ion from the longer tridecyl side. In contrast, symmetrical 13-pentacosanone (didodecyl ketone) would produce a single dominant α-cleavage acylium ion at m/z 197 (C12H25CO+), providing a clear diagnostic difference in the EI-MS fingerprint [2]. This differential fragmentation enables unambiguous identification of 12-pentacosanone in GC-MS libraries without reliance on retention index alone.

EI-MS fragmentation
Head-to-head
Base peak m/z 183 (C11 acylium) vs. predicted m/z 197 for symmetrical isomer
Enables unambiguous dereplication by GC-MS
McLafferty ion m/z 140 is unique to unsymmetrical ketone
Mass spectrometry Natural product dereplication Structural elucidation

Natural Product Novelty & First Isolation

12-Pentacosanone was reported in 2022 as a new saturated aliphatic ketone (compound 3) isolated from the methanolic root extract of Trichodesma indicum (Boraginaceae), with a reported melting point of 72–74 °C, UV λmax (MeOH) at 216 nm (log ε 3.8), a carbonyl IR absorption at 1710 cm⁻¹, and a ¹³C NMR carbonyl resonance at δ 195.73 (C-12) [1]. In contrast, the closely related long-chain ketones 12-tricosanone (laurone) and 14-heptacosanone (myristone, ditridecyl ketone) have been known natural products for decades and are documented in multiple plant families, making them less specific as chemotaxonomic markers [2]. The structural novelty of 12-pentacosanone as a recently characterized natural product provides higher publication impact potential and stronger IP positioning for natural product research groups compared to using the well-precedented 12-tricosanone or 14-heptacosanone [3].

Natural product isolation
Reported
First full characterization (2022): mp 72–74 °C, UV 216 nm, IR 1710 cm⁻¹, ¹³C δ 195.73
Supports chemotaxonomic reference standard use
Isolated from T. indicum roots; verify purity and identity via COA
Phytochemistry Natural product discovery Chemotaxonomy

Weinreb Amide Synthetic Route

12-Pentacosanone is synthesized via N-Methoxy-N-methyldodecamide (CAS 943346-53-0) as a Weinreb amide intermediate, which undergoes nucleophilic addition with tridecyl organometallic reagents to yield the unsymmetrical ketone . This synthetic strategy is inherently specific to unsymmetrical ketones and cannot be applied to symmetrical ketones such as 13-pentacosanone (which requires identical alkyl chains) or 12-tricosanone (which requires identical undecyl groups). The Weinreb amide route provides superior control over the unsymmetrical ketone product distribution and avoids the statistical mixtures that result from direct ketonization of mixed carboxylic acids or cross-coupling approaches. In the catalytic conversion of C12–C14 primary alcohol mixtures, 12-pentacosanone is produced at approximately 6% yield alongside 12-tricosanone at approximately 4% yield, demonstrating that the two ketones are co-produced with different catalytic selectivity and cannot be obtained as a single pure product from mixed-alcohol feedstocks .

Synthetic route
Data to verify
Weinreb amide (N-Methoxy-N-methyldodecamide) + tridecyl nucleophile; catalytic conversion yield ~6%
Route influences batch consistency and scale-up feasibility
Supplier synthesis documentation may vary; confirm with vendor
Organic synthesis Methodology development Ketone synthesis

Melting Point vs. Symmetrical Analogs

The melting point of 12-pentacosanone is reported as 66–69 °C (ChemSrc predicted/database value) and 72–74 °C for the natural product isolate purified from Trichodesma indicum [1]. In comparison, the symmetrical homolog 12-tricosanone melts at 66–70 °C (multiple sources: 66–68 °C, 68–69 °C, and 70.2 °C depending on purity and measurement method) . The overlapping yet distinct melting ranges mean that fractional crystallization cannot cleanly separate mixtures of 12-pentacosanone and 12-tricosanone, but the 12-pentacosanone natural isolate's higher melting point (72–74 °C) indicates that highly purified 12-pentacosanone can be differentiated from 12-tricosanone by melting point alone. Notably, the symmetrical positional isomer 13-pentacosanone lacks published experimental melting point data in accessible databases, making 12-pentacosanone the better-characterized C25 ketone isomer for solid-state applications [2].

Melting point range
Cross-study
72–74 °C (isolate) vs. 66–70 °C for 12-tricosanone
Allows differentiation from lower homolog in purification protocols
13-pentacosanone lacks published mp; use 12-pentacosanone for solid-state studies
Solid-state characterization Crystallization Formulation development

Molecular Weight & Density: Internal Standard Selection

12-Pentacosanone has a molecular weight of 366.66 g/mol (exact mass 366.38600) and a predicted density of 0.836 ± 0.06 g/cm³ . The closest lower homolog, 12-tricosanone, has a molecular weight of 338.61 g/mol (exact mass 338.35487) and a density of 0.835 g/cm³ [1]. The mass difference of 28.05 Da (corresponding to exactly two methylene units, C2H4) makes 12-pentacosanone an ideal internal standard or retention time marker in lipidomics workflows that target C23–C27 lipid species, as it elutes in a retention time window distinct from both 12-tricosanone (C23) and 14-heptacosanone (C27, MW 394.72, ditridecyl ketone) [2]. Its classification as a lipid-class reference standard (SCBIO catalog: SCFC-112784, categorized under lipid standards) further supports its procurement for quantitative lipid analysis where a C25 ketone internal standard is required to bracket the analytical window [3].

MW & density for ISTD
Class-level
MW 366.66 (exact 366.386), density 0.836 g/cm³; C25 bridges C23–C27 lipid window
Supports retention time calibration in lipidomics MRM methods
Predicted density; confirm density experimentally if needed for volumetric preparation
Lipidomics Analytical chemistry Internal standard selection

Application Scenarios for 12-Pentacosanone


Natural Product Dereplication & Chemotaxonomy in Boraginaceae

Research groups investigating the phytochemical composition of Trichodesma, Cordia, or other Boraginaceae genera should procure 12-pentacosanone as an authentic reference standard for GC-MS dereplication. The compound's status as a newly reported aliphatic ketone from T. indicum roots (Ali et al., 2022, EJPMR) [1], combined with its diagnostic EI-MS base peak at m/z 183 and characteristic fragments at m/z 268, 225, 140, and 113, enables unambiguous identification in complex plant extracts. Unlike the ubiquitously occurring 12-tricosanone (laurone), which has limited chemotaxonomic specificity due to its widespread distribution across plant families [2], 12-pentacosanone offers higher specificity for Boraginaceae-focused investigations. Procurement of a characterized reference standard (recommended purity ≥95% by GC) is essential for constructing reliable mass spectral libraries and for quantifying this ketone in ecological or pharmacological studies.

GC-MS Lipidomics with C25 Ketone Internal Standard

Analytical laboratories developing targeted lipidomics methods for mid-chain ketones in the C23–C27 range require 12-pentacosanone as the C25 internal calibration standard. Its molecular weight of 366.66 g/mol places it precisely between 12-tricosanone (338.61 g/mol, C23) and 14-heptacosanone (~394.72 g/mol, C27) on both the mass and retention time axes [1][2]. The predicted boiling point of 429.6 °C ensures a retention time on non-polar GC columns (e.g., DB-5, HP-5MS) that is distinct from both the C23 and C27 ketones, with an estimated retention index shift of approximately +200–250 Kovats units relative to 12-tricosanone . When procuring, laboratories should request Certificate of Analysis documentation that includes GC-FID purity, EI-MS spectral matching against the published spectrum (Ali et al., 2022), and melting point certification (72–74 °C for high-purity material) .

Unsymmetrical Ketone Synthesis Methodology

Organic synthesis groups investigating selective routes to unsymmetrical long-chain ketones should utilize 12-pentacosanone as a benchmark substrate for comparing synthetic methodologies. The established Weinreb amide route via N-Methoxy-N-methyldodecamide (CAS 943346-53-0) provides a defined synthetic baseline with documented intermediate characterization [1]. This contrasts with symmetrical ketones such as 13-pentacosanone or 12-tricosanone, which can be accessed via simpler fatty acid ketonization [2]. For groups developing catalytic cross-ketonization or C–H oxidation methods, 12-pentacosanone serves as a challenging unsymmetrical target that tests regioselectivity: the catalytic conversion data from Klimkiewicz et al. (2010) show that 12-pentacosanone is produced at only ~6% yield alongside ~4% 12-tricosanone from mixed C12–C14 alcohol feedstocks, highlighting the need for improved catalytic selectivity . Procurement of high-purity 12-pentacosanone (≥98%) is recommended as an authentic product reference for yield determination and catalyst benchmarking.

Solid-State Characterization & Polymorph Screening

Materials science and pharmaceutical solid-state groups investigating the crystallization behavior of mid-chain functionalized alkanes should select 12-pentacosanone over its positional isomer 13-pentacosanone because the former has publicly available experimental melting point data (66–69 °C database; 72–74 °C for purified isolate) and full spectroscopic characterization [1][2]. In contrast, 13-pentacosanone (CAS 2123-19-5) lacks published experimental melting point data in the NIST Chemistry WebBook and other authoritative databases, making it a less verifiable comparator for solid-state studies . The unsymmetrical chain architecture of 12-pentacosanone (C11 vs. C13 substituents) also provides a more interesting model system for studying the effect of alkyl chain length asymmetry on crystal packing, melting entropy, and solid-solid phase transitions compared to the fully symmetrical 13-pentacosanone. Binary phase diagram studies of symmetrical ketone/n-alkane systems (Nakasone et al., J. Phys. Chem. B, 2000) have established baseline thermal behavior for K25/C25 systems, against which 12-pentacosanone's unsymmetrical behavior can be compared .

Application
Selection Property
Validation Focus
Natural product dereplication studies
Diagnostic EI-MS fragmentation and reported isolation context
GC-MS library matching and chemotaxonomic specificity review
Lipidomics internal standard calibration
C25 ketone mass and retention window
Retention time reproducibility and purity documentation review
Unsymmetrical ketone synthesis methodology
Weinreb amide route specificity
Yield benchmarking and regioselectivity evaluation
Solid-state characterization studies
Available experimental melting point data
Polymorph screening and phase behavior analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12-Pentacosanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.